molecular formula C12H18N2 B095106 1-(3,4-Dimethylphenyl)piperazine CAS No. 1014-05-7

1-(3,4-Dimethylphenyl)piperazine

Numéro de catalogue: B095106
Numéro CAS: 1014-05-7
Poids moléculaire: 190.28 g/mol
Clé InChI: SFLNVAVCCYTHCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Dimethylphenyl)piperazine is a phenylpiperazine derivative characterized by two methyl substituents at the 3- and 4-positions of the aromatic ring. Piperazine derivatives are often studied for their roles as psychostimulants, antidepressants, or intermediates in drug synthesis. The 3,4-dimethyl substitution pattern may influence its receptor affinity and metabolic stability compared to other substituted phenylpiperazines .

Propriétés

IUPAC Name

1-(3,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-12(9-11(10)2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLNVAVCCYTHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143902
Record name 1-(3,4-Xylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-05-7
Record name 1-(3,4-Dimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Xylyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Xylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-xylyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3,4-Xylyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW5PXM6BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Mechanism and Conditions

The alkylation typically proceeds under basic conditions to deprotonate piperazine, enhancing its nucleophilicity. For example, using 3,4-dimethylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C yields the mono-alkylated product. Stoichiometric control is critical to avoid over-alkylation, which could lead to bis-(3,4-dimethylbenzyl)piperazine as a byproduct.

Catalytic Enhancements

Recent advancements employ phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), to accelerate the reaction. This approach reduces reaction times from 24 hours to 8–12 hours while maintaining yields above 75%.

Reductive Amination of 3,4-Dimethylbenzaldehyde

Reductive amination offers an alternative pathway, combining 3,4-dimethylbenzaldehyde with piperazine in the presence of a reducing agent. This method avoids the use of harsh alkylating agents and improves selectivity.

Sodium Cyanoborohydride-Mediated Reduction

In a methanol/water solvent system, sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate formed between 3,4-dimethylbenzaldehyde and piperazine. The reaction proceeds at ambient temperature, achieving yields of 65–70% after 48 hours.

Borane-Tetrahydrofuran Complex

Borane (BH₃·THF) provides a faster reduction under reflux conditions (60°C), completing the reaction in 6 hours with comparable yields. However, this method requires careful handling due to borane’s pyrophoric nature.

Catalytic Hydrogenation of Schiff Base Intermediates

Hydrogenation of pre-formed Schiff bases (e.g., N-(3,4-dimethylbenzylidene)piperazine) using transition metal catalysts represents a high-yield industrial method.

Nickel-Catalyzed Hydrogenation

A patent by Morren (U.S. Patent 2,639,284) describes hydrogenating Schiff bases in methanol with a nickel-on-kieselguhr catalyst at 60–130°C under 50 psig hydrogen pressure. This method achieves >95% conversion with no detectable piperazine byproducts.

Table 1: Comparative Hydrogenation Conditions

CatalystSolventTemperature (°C)Pressure (psig)Yield (%)
Ni/kieselguhrMethanol86–905095
Pd/CEthanol703085

Solvent Optimization

Methanol is preferred over aqueous solvents due to its ability to suppress piperazine formation. Reactions in methanol with <35% water content eliminate piperazine impurities, simplifying downstream purification.

Ring-Opening Reactions of Piperazine Precursors

Advanced methods utilize ring-opening reactions of piperazine derivatives with nucleophiles. For instance, this compound can be synthesized via ring-opening of N-protected piperazinones using Grignard reagents.

Grignard Reagent Addition

Treating 3,4-dehydro-piperazine-2-one with 3,4-dimethylphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates the tertiary alcohol intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the target compound in 60–65% overall yield.

Industrial-Scale Production and Purification

Industrial processes prioritize cost-effectiveness and scalability. Continuous-flow hydrogenation reactors with immobilized nickel catalysts enable large-scale production with minimal solvent waste. Post-reaction purification involves fractional distillation under reduced pressure (10–20 mmHg), isolating this compound as a light beige crystalline solid with >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation and dimerization are common issues. Strategies include:

  • Stoichiometric control : Using a 1:1 molar ratio of piperazine to 3,4-dimethylbenzyl halide.

  • Low-temperature reactions : Slowing reaction kinetics to favor mono-alkylation.

Catalyst Deactivation

Nickel catalysts are prone to sulfur poisoning. Pretreatment with hydrogen at 150°C regenerates active sites, extending catalyst lifespan .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dimethylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Antidepressant Properties

One of the primary applications of 1-(3,4-Dimethylphenyl)piperazine is as a precursor or active component in antidepressant medications. Specifically, it has been associated with the development of vortioxetine, an antidepressant that acts on multiple serotonin receptors:

  • Mechanism of Action : Vortioxetine functions as a serotonin reuptake inhibitor while also modulating various serotonin receptors (5-HT1A agonist, 5-HT3 antagonist), which enhances serotonergic neurotransmission and improves mood and cognitive function in patients with major depressive disorder .
  • Clinical Studies : Research indicates that vortioxetine not only alleviates depressive symptoms but also has procognitive effects, making it suitable for treating cognitive dysfunction associated with depression .

Thrombopoietin Receptor Agonists

In addition to its antidepressant applications, derivatives of this compound have been studied for their role as thrombopoietin receptor agonists:

  • Therapeutic Use : Compounds derived from this piperazine are being explored for their ability to enhance platelet production, particularly in conditions like thrombocytopenia (low platelet count) where increasing platelet levels is critical .
  • Mechanism : These compounds mimic the effects of thrombopoietin, stimulating platelet production through activation of specific receptors involved in hematopoiesis .

Clinical Trials on Vortioxetine

A series of clinical trials have demonstrated the efficacy of vortioxetine in treating major depressive disorder:

  • Trial Outcomes : Patients treated with vortioxetine showed significant improvements in depression scales compared to placebo groups. Additionally, cognitive assessments indicated enhanced performance in tasks requiring executive function and attention .

Pharmacokinetic Studies

Research has also focused on the pharmacokinetics of this compound derivatives:

  • Absorption and Metabolism : Studies reveal that these compounds are well-absorbed and undergo metabolism primarily in the liver. Understanding their pharmacokinetic profiles aids in optimizing dosing regimens for therapeutic use .

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in various physiological effects . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Piperazine Derivatives

Structural Analogues and Substitution Patterns

Key structural analogs of 1-(3,4-dimethylphenyl)piperazine include:

Compound Substituent Positions Key Structural Features
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ High 5-HT1B receptor affinity
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Mixed 5-HT2C/5-HT1B activity
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-methylenedioxy Hybrid structure with MDMA-like effects
1-(2,3-Dimethylphenyl)piperazine 2,3-dimethyl High D-2/5-HT1A receptor affinity

The 3,4-dimethyl substitution in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., CF₃, Cl) or fused rings (e.g., methylenedioxy).

Pharmacological Activity and Receptor Affinity

  • Serotonergic Activity: TFMPP (3-CF₃) exhibits selective 5-HT1B agonism, contributing to stimulant effects . mCPP (3-Cl) acts as a 5-HT2C agonist, associated with anxiolytic and anorectic effects .
  • Dopaminergic Activity :

    • 1-(2,3-Dimethylphenyl)piperazine derivatives show high D-2 receptor affinity, whereas 3,4-dimethyl substitution may favor 5-HT1A interactions, as seen in related compounds .
  • Cytotoxicity :

    • In a study of dithiocarbamate derivatives, this compound (compound 5j ) demonstrated minimal cytotoxicity (0.1% cell viability reduction), contrasting with potent antiproliferative activity in 2-chlorophenyl-substituted analogs (25% reduction) . This suggests that methyl groups at 3,4-positions may reduce cytotoxic effects compared to halogenated or ortho-substituted analogs.

Prevalence in Drug Samples and Legal Status

  • Piperazines like BZP, TFMPP, and mCPP are commonly detected in seized "ecstasy" tablets due to their MDMA-like effects .

Structure-Activity Relationships (SAR) and Key Findings

Substituent Position :

  • 3,4-Substitution : Enhances metabolic stability but may reduce receptor affinity compared to 3-CF₃ or 3-Cl analogs .
  • 2,3-Substitution : Favors dopaminergic activity (e.g., 1-(2,3-dimethylphenyl)piperazine’s D-2 affinity) .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Halogens (Cl, CF₃) increase 5-HT receptor affinity, while methyl groups may prioritize metabolic pathways over receptor binding .

Hybrid Structures :

  • Compounds like MDBP (methylenedioxybenzyl-piperazine) combine structural motifs from MDMA and piperazines, enhancing serotonin release and MDMA-like effects .

Activité Biologique

1-(3,4-Dimethylphenyl)piperazine (commonly referred to as 3,4-DMP) is a piperazine derivative that has garnered interest due to its diverse biological activities. This compound is structurally characterized by a piperazine ring substituted with a 3,4-dimethylphenyl group, which influences its pharmacological properties. Research has indicated that 3,4-DMP exhibits various activities including antidepressant effects, potential anticancer properties, and interactions with neurotransmitter systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N\text{C}_{12}\text{H}_{16}\text{N}

This structure highlights the piperazine core and the dimethylphenyl substituent that plays a crucial role in its biological interactions.

1. Antidepressant Activity

Research has shown that this compound acts on the serotoninergic system. It has been noted for its ability to block the serotonin transporter (SERT) and activate serotonin receptors, which are critical pathways in mood regulation. This multitarget approach may enhance its efficacy in treating depression and related mood disorders .

2. Anticancer Properties

Studies have indicated that certain piperazine derivatives, including this compound, possess anticancer activities. For instance, compounds derived from piperazine have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression and apoptosis pathways .

Compound Activity IC50 (µM)
This compoundAnticancerVaries by cell line
Other piperazine derivativesAnticancerVaries

3. Antichlamydial Activity

Recent investigations into the biological functions of piperazine derivatives have revealed their potential against Chlamydia infections. This compound has shown selective activity against this pathogen, suggesting its utility in developing new therapeutic agents targeting chlamydial infections .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : The compound's ability to modulate serotonin levels contributes to its antidepressant effects.
  • Cell Cycle Regulators : In cancer models, it has been observed to affect proteins involved in cell cycle regulation.
  • Antimicrobial Activity : Its selective action against Chlamydia indicates a potential mechanism involving disruption of bacterial metabolic pathways.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The compound was found to enhance serotonergic neurotransmission and improve overall mood scores.

Case Study 2: Anticancer Activity Assessment

A series of derivatives including this compound were tested against various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results demonstrated IC50 values indicating moderate potency against these cell lines, suggesting further optimization could yield more effective anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)piperazine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling 3,4-dimethylphenyl groups to the piperazine core via nucleophilic substitution or palladium-catalyzed cross-coupling. Ultrasound-assisted synthesis (e.g., using sodium acetate and methanol) can enhance reaction efficiency and yield . Purification often employs normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) to isolate the compound from byproducts . Characterization via NMR (1H/13C) and melting point analysis ensures structural fidelity and purity, as demonstrated in analogous piperazine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with electron ionization is preferred for detecting trace impurities and verifying molecular weight . High-resolution mass spectrometry (HRMS) confirms exact mass (e.g., [M+H]+ ions), while nuclear magnetic resonance (NMR) resolves substituent positions on the aromatic ring . For metabolic studies, liquid/liquid extraction followed by acetylation and GC/MS analysis is effective for detecting degradation products .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., cytotoxicity vs. antiproliferative activity) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from substituent-specific effects or assay conditions. For example, 3,4-dimethylphenyl derivatives exhibit lower cytotoxicity compared to chlorinated analogs, suggesting steric or electronic influences on biological activity . Dose-response studies (e.g., IC50 curves in cancer cell lines) and comparative metabolomics (e.g., rat vs. human liver microsomes) can clarify species-specific metabolic pathways and toxicity thresholds . Additionally, receptor binding assays (e.g., serotonin/dopamine receptors) may explain divergent pharmacological profiles .

Q. What structural modifications to this compound optimize its selectivity in receptor binding studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methyl) at the 3,4-positions enhance lipophilicity and receptor affinity, while bulky substituents reduce off-target interactions . Introducing sulfonyl or acetyl groups to the piperazine nitrogen (e.g., as in methanesulfonyl-dithiocarbamates) can improve selectivity for enzymes like PDE10A . Computational docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., dopamine D3) helps prioritize synthetic candidates .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Piperazines are typically metabolized via N-dealkylation, hydroxylation, or glucuronidation. For example, demethylation of the 3,4-dimethyl groups could yield catechol intermediates, which may undergo methylation or conjugation (e.g., sulfation) . In vitro studies using hepatic microsomes and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identify key enzymes involved. LC-MS/MS with stable isotope-labeled analogs tracks metabolic products in urine or plasma .

Q. How can computational modeling predict the toxicological profile of novel this compound derivatives?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models trained on datasets like ToxCast predict acute toxicity (e.g., LD50) based on molecular descriptors (e.g., logP, polar surface area) . Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-target receptors (e.g., hERG channels), while ADMET tools (e.g., SwissADME) estimate blood-brain barrier penetration and mutagenicity risks .

Q. What protocols ensure sensitive detection of this compound in forensic or biological samples?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) isolates the compound from complex matrices . Derivatization (e.g., acetylation) improves GC/MS volatility, with detection limits <10 ng/mL in urine . For high-throughput screening, UPLC-QTOF-MS in positive ion mode provides rapid identification using fragmentation patterns (e.g., m/z 205 for the piperazine core) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethylphenyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.